N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core structure with a 1,3-benzodioxole moiety and a propyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the 1,3-Benzodioxole Moiety: The 1,3-benzodioxole group can be introduced via a nucleophilic substitution reaction using appropriate benzodioxole derivatives.
Attachment of the Propyl Group: The propyl group can be attached through alkylation reactions using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and ability to inhibit certain enzymes.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for pharmaceutical or agrochemical purposes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide: This compound has a similar benzodioxole moiety but differs in the presence of a sulfonamide group instead of a benzimidazole core.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole group but have an indole core structure.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine is unique due to its specific combination of a benzimidazole core, a 1,3-benzodioxole moiety, and a propyl group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-propylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-9-21-15-6-4-3-5-14(15)20-18(21)19-11-13-7-8-16-17(10-13)23-12-22-16/h3-8,10H,2,9,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZBPRBRJGGRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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